![molecular formula C15H22O3 B13813119 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane](/img/structure/B13813119.png)
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane typically involves the reaction of 2-methoxy-4-methylbenzaldehyde with 1,3-propanediol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dioxolane ring can be reduced to form a diol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzoic acid.
Reduction: Formation of 1,3-propanediol derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-(4-Methoxyphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methylphenyl)butyl]-1,3-dioxolane
- 2-[3-(2-Methoxyphenyl)butyl]-1,3-dioxolane
Uniqueness
2-[3-(2-Methoxy-4-methylphenyl)butyl]-1,3-dioxolane stands out due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2-[3-(2-methoxy-4-methylphenyl)butyl]-1,3-dioxolane |
InChI |
InChI=1S/C15H22O3/c1-11-4-6-13(14(10-11)16-3)12(2)5-7-15-17-8-9-18-15/h4,6,10,12,15H,5,7-9H2,1-3H3 |
Clave InChI |
DSLPEYHQGQKAIV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)CCC2OCCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




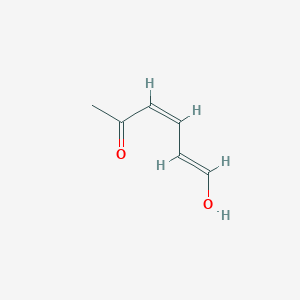
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
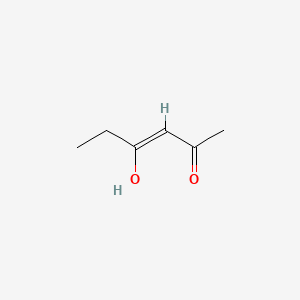
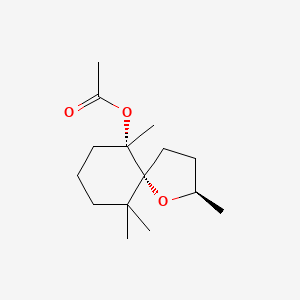




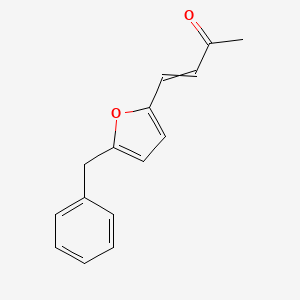
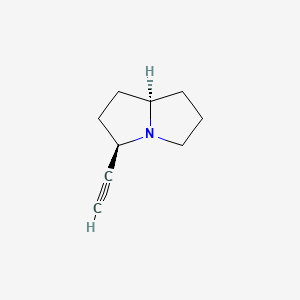
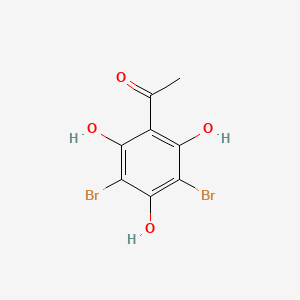
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
